Cas no 2353679-01-1 (rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis)

Technical Introduction: rac-tert-Butyl N-[(1s,4s)-4-(fluorosulfonyl)methylcyclohexyl]carbamate (cis) is a fluorosulfonyl-containing cyclohexyl derivative with applications in organic synthesis and medicinal chemistry. The cis-configured cyclohexyl ring and fluorosulfonyl (–SO₂F) group enhance its reactivity as a versatile intermediate for selective transformations, such as nucleophilic substitutions or cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during handling while allowing deprotection under mild acidic conditions. This compound’s rigid cis-cyclohexyl scaffold contributes to stereocontrol in synthesis, making it valuable for constructing chiral molecules. Its fluorosulfonyl moiety also enables efficient incorporation into bioactive targets or materials. Suitable for controlled reactions requiring regioselectivity and functional group compatibility.
rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis structure
2353679-01-1 structure
Product name:rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis
CAS No:2353679-01-1
MF:C12H22FNO4S
MW:295.370786190033
CID:5463354
PubChem ID:165565707

rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis Chemical and Physical Properties

Names and Identifiers

    • Z3647402554
    • tert-butyl N-{4-[(fluorosulfonyl)methyl]cyclohexyl}carbamate
    • tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate
    • rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis
    • Inchi: 1S/C12H22FNO4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h9-10H,4-8H2,1-3H3,(H,14,15)
    • InChI Key: GBXAVMDNQJFGOL-UHFFFAOYSA-N
    • SMILES: S(CC1CCC(CC1)NC(=O)OC(C)(C)C)(=O)(=O)F

Computed Properties

  • Exact Mass: 295.12535752 g/mol
  • Monoisotopic Mass: 295.12535752 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 80.8
  • Molecular Weight: 295.37

rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-32417276-0.25g
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate
2353679-01-1 95.0%
0.25g
$425.0 2025-03-18
Enamine
EN300-32417276-5.0g
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate
2353679-01-1 95.0%
5.0g
$2485.0 2025-03-18
1PlusChem
1P027VAE-250mg
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis
2353679-01-1 95%
250mg
$588.00 2024-05-23
Aaron
AR027VIQ-500mg
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis
2353679-01-1 95%
500mg
$944.00 2025-02-15
Aaron
AR027VIQ-2.5g
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis
2353679-01-1 95%
2.5g
$2335.00 2025-02-15
Enamine
EN300-32417276-10g
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis
2353679-01-1 95%
10g
$3683.0 2023-09-04
1PlusChem
1P027VAE-1g
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis
2353679-01-1 95%
1g
$1122.00 2024-05-23
Aaron
AR027VIQ-50mg
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis
2353679-01-1 95%
50mg
$300.00 2025-02-15
Aaron
AR027VIQ-100mg
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis
2353679-01-1 95%
100mg
$435.00 2025-02-15
1PlusChem
1P027VAE-5g
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis
2353679-01-1 95%
5g
$3134.00 2024-05-23

Additional information on rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis

Research Briefing on rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis (CAS: 2353679-01-1)

In recent years, the compound rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis (CAS: 2353679-01-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorosulfonyl and carbamate functional groups, has shown promising potential in various therapeutic applications, particularly in the development of enzyme inhibitors and targeted drug delivery systems.

The primary objective of recent studies has been to elucidate the molecular mechanisms underlying its biological activity. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure of the compound, which is crucial for understanding its interactions with biological targets. Preliminary results indicate that the fluorosulfonyl group plays a pivotal role in forming covalent bonds with active-site residues of target enzymes, thereby enhancing inhibitory potency.

In addition to structural studies, in vitro and in vivo assays have been conducted to evaluate the pharmacokinetic and pharmacodynamic properties of rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis. These studies have revealed favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. Notably, the compound has demonstrated selective inhibition against specific proteases involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases.

Recent advancements in synthetic chemistry have also facilitated the scalable production of this compound. Optimized synthetic routes, involving key intermediates such as tert-butyl (1s,4s)-4-(hydroxymethyl)cyclohexylcarbamate, have been developed to improve yield and purity. These innovations are expected to accelerate preclinical studies and pave the way for clinical trials.

In conclusion, rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis represents a promising scaffold for drug discovery. Its unique chemical properties and demonstrated biological activity underscore its potential as a therapeutic agent. Future research should focus on expanding its applications, optimizing its safety profile, and exploring combination therapies to maximize clinical benefits.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm